Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNNOCQOEADGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CCCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252719 | |
| Record name | Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260371-57-1 | |
| Record name | Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=260371-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate typically involves the esterification of 5-acetyl-2-(cyclohexylmethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-(cyclohexylmethoxy)benzoic acid or 5-acetyl-2-(cyclohexylmethoxy)benzaldehyde.
Reduction: Formation of 5-(1-hydroxyethyl)-2-(cyclohexylmethoxy)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel materials and compounds.
Biology: Investigated for its potential biological activity and effects on cell function and signal transduction.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights, and applications of methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate with analogs:
Biological Activity
Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate is an aromatic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring with an acetyl group at the 5-position and a methoxy group at the 2-position, along with a cyclohexyl group connected via an ether linkage. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 260371-57-1 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its electrophilic nature, due to the presence of electron-withdrawing groups, allows it to participate in nucleophilic reactions, leading to modifications in cellular pathways.
- Electrophilic Reactivity : The compound can act as an electrophile, which may result in the formation of reactive intermediates capable of interacting with biological molecules.
- Modulation of Enzymatic Activity : It may influence the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various conditions.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a notable decrease in plasma IL-6 levels compared to control groups .
Antioxidant Activity
The compound has demonstrated antioxidant effects, which are crucial for protecting cells from oxidative stress.
- Experimental Findings : In vitro assays revealed that this compound significantly scavenged free radicals, thereby reducing oxidative damage in cellular models .
Toxicological Profile
Despite its beneficial effects, the compound's safety profile is essential for its potential therapeutic use. Toxicity studies have indicated:
- Acute Toxicity : The oral LD50 is greater than 2000 mg/kg, suggesting low acute toxicity .
- Environmental Impact : The compound poses risks to aquatic life, with reported LC50 values indicating high toxicity to fish .
Applications in Drug Development
Given its biological activities, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Drugs : Potential development as a treatment for inflammatory diseases.
- Antioxidants : Investigated for use in formulations aimed at reducing oxidative stress-related disorders.
Q & A
Q. What are the common synthetic routes for Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate?
The synthesis typically involves esterification and alkylation steps. Starting from methyl 5-acetyl-2-hydroxybenzoate, the hydroxyl group undergoes nucleophilic substitution with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Intermediate purity is monitored via TLC, and final products are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm functional groups . For analogs, alkylation efficiency depends on solvent polarity and reaction temperature, as seen in related benzoate esters .
Q. How is the structural integrity of this compound confirmed?
Structural confirmation employs spectroscopic techniques:
- NMR : ¹H NMR identifies acetyl (δ ~2.5 ppm) and cyclohexylmethoxy protons (δ ~3.4–3.8 ppm). ¹³C NMR confirms ester (δ ~165–170 ppm) and acetyl carbonyl (δ ~200 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₂O₅).
- X-ray crystallography : For crystalline samples, SHELXL software refines atomic positions, revealing planarity of the aromatic core .
Q. What are the stability considerations for handling this compound?
The compound is stable under inert conditions but sensitive to hydrolysis in acidic/basic environments. Storage recommendations include:
- Temperature : –20°C in sealed containers .
- Moisture control : Use desiccants to prevent ester hydrolysis . Degradation products (e.g., carboxylic acid derivatives) can be monitored via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivities of derivatives?
Discrepancies may arise from:
- Purity : Validate via HPLC (≥95% purity) and ¹H NMR .
- Assay conditions : Standardize pH (e.g., 7.4 for enzyme assays) and temperature .
- Stereochemistry : Chiral HPLC or circular dichroism confirms enantiomeric purity. Computational docking (e.g., AutoDock Vina) models target interactions, reconciling structure-activity data .
Q. How does the cyclohexylmethoxy group influence physicochemical properties?
Compared to benzyloxy analogs:
Q. What methodologies optimize regioselective modifications at the acetyl group?
Key strategies include:
- Protection : Use tert-butyldimethylsilyl (TBS) groups to shield the benzoate ester during bromination .
- α-Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the acetyl α-position .
- Enamine formation : Condensation with amines (e.g., aniline) under Dean-Stark conditions yields Schiff bases . Reaction progress is tracked via LC-MS, and regioselectivity is confirmed by NOESY NMR .
Methodological Tables
Table 1. Key Spectroscopic Data for this compound
Table 2. Crystallographic Parameters for Related Benzoate Esters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.52 Å, b = 15.73 Å, c = 12.11 Å |
| R-factor | 0.045 |
| Mean C–C bond length | 1.395 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
